2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (Cbz-protected 3-methylphenylalanine derivative) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a 3-methylphenyl substituent on the β-carbon of the propanoic acid backbone. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, where the Cbz group provides stability during synthetic steps while allowing selective deprotection via hydrogenolysis .
Properties
IUPAC Name |
3-(3-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMXKMHEYVYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid typically involves the protection of the amino group of 3-methylphenylalanine with a benzyloxycarbonyl (Cbz) group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or tetrahydrofuran . The industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Variations on the Aromatic Ring
2-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
- Structure : Features a hydroxyl (-OH) group at the meta position of the phenyl ring.
- Impact : The polar -OH group enhances hydrophilicity and hydrogen-bonding capacity compared to the methyl group in the target compound. This modification may improve aqueous solubility but reduce membrane permeability .
- Applications : Likely used in contexts requiring increased polarity, such as water-soluble peptide conjugates.
3-(4-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Structure : Substitutes the methyl group with a bromine atom at the para position and uses a tert-butoxycarbonyl (Boc) protecting group.
- The Boc group, unlike Cbz, is acid-labile, enabling deprotection under milder conditions .
- Applications : Suitable for acid-sensitive synthetic pathways and CNS-targeting drug candidates.
3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid
- Structure : Replaces methyl with methoxy (-OCH₃) at the meta position.
- The molecular weight increases slightly (329.35 g/mol vs. ~313 g/mol for the target compound) .
- Applications : Useful in studies requiring modulation of aromatic interactions, such as enzyme inhibitor design.
Backbone Modifications
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid
- Structure: Incorporates three fluorine atoms on the β-carbon of the propanoic acid.
- Impact : Fluorination increases electronegativity and acidity (pKa reduction), enhancing metabolic stability and resistance to enzymatic degradation. The trifluoro group also introduces steric hindrance .
- Applications : Valued in fluorinated peptide analogs for improved pharmacokinetics.
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid
- Structure: Substitutes the phenyl group with a cyano (-CN) moiety.
- Impact: The electron-withdrawing cyano group significantly alters electronic properties, increasing dipole moments and reactivity. This compound may exhibit higher toxicity due to the cyanide-related functional group .
- Applications: Limited to specialized syntheses requiring nitrile chemistry.
Protecting Group Variations
3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid
- Structure : Uses a Boc protecting group instead of Cbz.
- Impact: Boc’s tert-butyl group provides steric protection but requires acidic conditions (e.g., TFA) for removal, contrasting with Cbz’s hydrogenolytic cleavage. This makes Boc preferable in acid-tolerant syntheses .
- Applications : Common in solid-phase peptide synthesis (SPPS) where acid-labile resins are used.
Fmoc-L-Dap(NBSD)-OH
- Structure : Employs a fluorenylmethyloxycarbonyl (Fmoc) group and a selenadiazolyl moiety.
- Impact : Fmoc deprotection occurs under basic conditions (e.g., piperidine), offering orthogonal protection strategies. The selenium-based side chain introduces redox-active properties .
- Applications : Specialized in click chemistry and fluorescent labeling.
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity.
Research Implications
- Drug Design : The meta-methyl group in the target compound balances steric bulk and hydrophobicity, making it suitable for targeting hydrophobic binding pockets (e.g., protease active sites) .
- Synthetic Flexibility : Analogs with halogens (Br, I) or electron-donating groups (OCH₃) enable tunable interactions in catalyst-driven reactions .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid, often referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 251.28 g/mol
- CAS Number : 1149-26-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and tumorigenic processes. The compound has been studied for its potential as an anti-inflammatory and antitumor agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies involving rat paw edema models have shown that derivatives can inhibit inflammation effectively. The mechanism often involves the inhibition of cyclooxygenases (COX), which are crucial in the inflammatory response .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various human tumor cell lines. The antitumor activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in cancer progression .
Case Studies and Experimental Data
- In Vitro Studies : A study focused on a related compound demonstrated its efficacy against 60 different human tumor cell lines, indicating a broad-spectrum antitumor potential .
- Docking Studies : Molecular docking results suggest that the compound interacts favorably with matrix metalloproteinases (MMPs) and COX enzymes, which are key players in inflammation and cancer metastasis .
- Toxicity Assessments : Toxicity evaluations on Vero cells revealed that the compound exhibits low toxicity at therapeutic concentrations, supporting its potential for further development as a therapeutic agent .
Data Table
Q & A
Q. Critical Factors :
- Temperature : Excess heat (>40°C) may degrade the Cbz group, reducing yield.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials .
Q. Biological Relevance :
- D-Isomer : Often shows reduced affinity for mammalian enzymes but may target bacterial pathways .
- L-Isomer : Mimics natural amino acids, enhancing uptake in cell-based assays .
Advanced: What computational modeling approaches predict interactions between this compound and target enzymes?
Answer:
- Docking Studies : Software like AutoDock Vina models binding to active sites (e.g., angiotensin-converting enzyme [ACE]) using:
- QSAR Models : Correlate substituent effects (e.g., 3-methylphenyl vs. 4-hydroxyphenyl) with inhibitory activity (IC₅₀) .
Q. Example Prediction :
| Modification | Predicted ΔIC₅₀ (vs. Parent) |
|---|---|
| 3-Methylphenyl | Baseline (IC₅₀ = 12 µM) |
| 4-Hydroxyphenyl | IC₅₀ ↓ 40% (7.2 µM) |
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Q. First Aid :
- Skin Contact : Wash with soap/water; monitor for erythema .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
Advanced: How can researchers optimize this compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
- Nanocarriers : Encapsulate in liposomes (size <200 nm) to enhance circulation time and tissue targeting .
- Metabolic Stability : Replace the Cbz group with enzymatically stable alternatives (e.g., tert-butyl carbamate) in hepatic microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
